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Compound of Interest

Compound Name: L-Methionine-13C5

CAS No.: 202326-57-6

Cat. No.: B1142368 Get Quote

Strategic Overview
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) typically utilizes Lysine and

Arginine isotopes. However, L-Methionine-13C5 (Met-13C5) represents a specialized but

critical tracer for two distinct experimental needs:

Methionine-Specific Auxotrophy: For cell lines or organisms where Lys/Arg labeling is

metabolically inefficient or toxic.

Heavy Methyl SILAC (hmSILAC): The unique ability of Methionine to act as the precursor for

S-adenosyl methionine (SAM), the universal methyl donor. This allows researchers to trace

the flow of methyl groups onto substrates (Histones, RNA binding proteins) with high

specificity.

This guide provides a self-validating workflow for processing Met-13C5 data, addressing the

unique challenges of methionine oxidation and incomplete incorporation.

Experimental Design & "Wet Lab" Prerequisites
Data analysis fails if the biological input is compromised. Unlike Lys/Arg SILAC, Methionine

labeling requires strict control over oxidation and sulfur metabolism.

Core Protocol: Labeling & Lysis[1][2]
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Media Formulation: Use Methionine-free DMEM/RPMI. Supplement with L-Methionine-13C5
at 30 mg/L (approx. 0.2 mM, matching standard DMEM formulation).

Critical: Use Dialyzed FBS (10 kDa cutoff) to remove endogenous light methionine.

Standard FBS contains enough light Met to ruin incorporation efficiency (<95%).

Adaptation Phase: Pass cells for at least 6 doublings. Methionine pools turnover slightly

slower than Lys/Arg due to recycling via the salvage pathway.

Lysis Buffer: Include N-ethylmaleimide (NEM) or Iodoacetamide immediately upon lysis to

block cysteine residues, but also keep buffers degassed to minimize artifactual Methionine

oxidation (Met-Ox).

Diagram 1: The Met-SILAC Experimental Workflow
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Caption: End-to-end workflow for Methionine-13C5 SILAC, emphasizing the critical dialyzed

FBS step to ensure high incorporation rates.

Data Analysis Protocol (MaxQuant / Andromeda)[3]
This section details the configuration for MaxQuant, the industry standard for SILAC

quantification.

Step 1: Define the Custom Label
Standard MaxQuant installations do not include Met-13C5 by default. You must define it.

Open MaxQuant > Configuration > Modifications.[1]

Click Add.[1]
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Name:Met13C5

Composition:C(5) H(9) N O(2) S (This is the total elemental composition).

Correction: MaxQuant defines labels by difference.

Correct Configuration: Define a label Met5 with composition difference: C(5) C(-5).

Mass Shift: +5.01677 Da.

Specificity: Methionine (M).[2][3]

Step 2: Group Specific Parameters
In the Group-specific parameters tab:

Type: Standard (Multiplicity = 2).

Light Label: (Empty).

Heavy Label: Select Met5 (or whatever you named the custom label).

Max. Labeled Amino Acids: Set to 3. (Methionine is less frequent than Lys/Arg, but clusters

can occur).

Step 3: Handling Oxidation (The Critical Variable)
Methionine oxidation (+15.9949 Da) is the most common artifact. In Met-SILAC, you have four

potential states for a methionine-containing peptide:

Light (M)[4]

Light-Oxidized (M-ox)

Heavy (M*)

Heavy-Oxidized (M*-ox)

Configuration:
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Ensure Oxidation (M) is listed under Variable Modifications.

Self-Validation Check: After the search, check the modificationSpecificPeptides.txt. If the

ratio of (M-ox / M) is significantly higher in the Heavy channel than the Light channel, your

label stock may be pre-oxidized.

Advanced Application: Heavy Methyl SILAC
(hmSILAC)[7]
This is the most powerful application of Met-13C5. Instead of quantifying protein abundance,

you track methylation sites (on Lysine/Arginine) derived from the heavy Methionine (via SAM).

[5]

The Mechanism
The 13C5-methyl group from Methionine is transferred to SAM, and then to the target protein.

The Shift: The methyl group is 13CH3 (+15.03 Da) vs light CH3 (+14.01 Da).

Net Mass Difference: +1.00335 Da per methyl group.

Search Engine Configuration for hmSILAC
Do NOT set Multiplicity to 2. Treat this as a "Light" experiment with variable heavy

modifications.
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Parameter Setting Reason

Type Standard (Multiplicity = 1)

We are not quantifying protein

ratios; we are identifying

heavy-methylated peptides.

Variable Mod 1 Methyl (K)
Light methylation

(Endogenous).

Variable Mod 2 Heavy Methyl (K)

Define new mod: Composition

13C(1) H(2). Mass shift approx

+1.003 Da relative to light

methyl.

Variable Mod 3
Dimethyl (K) vs Heavy

Dimethyl

Requires defining 13C(2) H(4)

modifications.

Diagram 2: Bioinformatics Logic for Met-SILAC vs.
hmSILAC
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Caption: Decision tree distinguishing standard protein quantification from heavy-methyl tracing

workflows.

Troubleshooting & Self-Validation
A robust dataset must pass these internal checks before biological interpretation.

Quality Metric Acceptance Criteria Troubleshooting

Incorporation Efficiency > 95% Heavy Peptide Intensity

If <95%: Check Dialyzed FBS.

Light Met is leaking into the

system. Increase adaptation

passages.

Met-Oxidation Rate < 15% of Total Peptides

If >15%: Buffers were not

degassed, or sample was

handled at RT too long.

Arginine/Proline Conversion N/A for Met-SILAC

Unlike Arg-SILAC, Met does

not convert to Proline. No

correction factor needed.

Recycling (Salvage) Label Dilution

Met can be recycled from

protein degradation. If ratios

drift, refresh media more

frequently (every 24h).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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